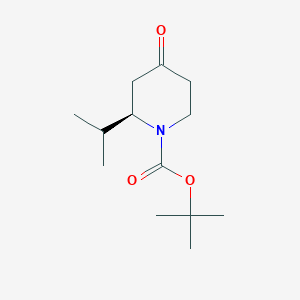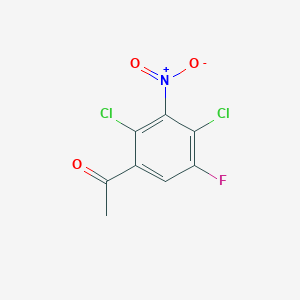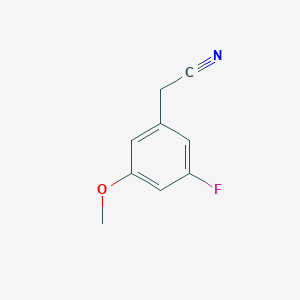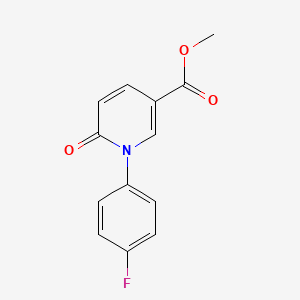
(4-((4-Bromobenzyl)oxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromobenzyl)oxy)phenyl)methanol, also known as 4-Bromo-2-hydroxybenzyl alcohol, is an organic compound with a molecular formula of C7H7BrO2. It is a colorless liquid with a slightly sweet smell, and is soluble in most organic solvents. The compound is used in a variety of applications, including in the synthesis of drugs and other compounds, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals.
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of 4-Thiofuranosides : (2R,3S)-3-[[(4-Bromobenzyl)oxy]methyl]oxirane-2-methanol was used in a new method to synthesize 4-thiofuranosides. This approach involved converting this compound into an epithio derivative with inversion at both chiral centers and then undergoing regioselective opening with allylmagnesium bromide (Braanalt et al., 1994).
One-Pot Synthesis of Ferrocenyl Ketones : The compound was used in a PPh3-cyclometalated iridium(III) benzo[h]quinoline hydride 1/Pd(OAc)2-cocatalyzed three-component α-alkylation/Suzuki reaction. This reaction efficiently synthesized ferrocenyl ketones containing biaryls (Xu et al., 2013).
Synthesis of Antioxidant Compounds : (4-((4-Bromobenzyl)oxy)phenyl)methanol derivatives were synthesized to explore their potential as antioxidants. The synthesized bromophenols demonstrated effective antioxidant power, with one phenol showing the most potent antioxidant and radical scavenger properties (Çetinkaya et al., 2012).
Photolytic and Electrochemical Studies
Photochemistry of Related Compounds : Studies on the photolysis of similar compounds, like 4-phenyl-1,3-dioxolan-2-one, have been conducted. These studies help in understanding the behavior of related chemical structures under irradiation (White & Ma, 1987).
Isomerization Kinetics Studies : Research on the excited state isomerization kinetics of similar compounds, such as 4-(Methanol)Stilbene, provides insights into the rotational dynamics and photoisomerization rates in different environments, which could be relevant for understanding the behavior of this compound under similar conditions (Wiemers & Kauffman, 2001).
Pharmaceutical and Biological Research
- Antibacterial Properties : A study on the antibacterial properties of bromophenols from marine red algae revealed that certain bromophenols showed significant activity against various bacterial strains. This suggests potential pharmaceutical applications for bromophenol derivatives (Xu et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Given its use in proteomics research , it’s plausible that the compound could influence protein-related pathways.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body. Its molecular weight (293.16 g/mol ) is within the range that generally allows for good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability under normal temperatures but potential for combustion under high heat or fire conditions suggests that temperature could impact its efficacy. could affect its distribution and action in different biological environments.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJMAYIKRTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353248 |
Source


|
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-71-0 |
Source


|
| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)


